molecular formula C16H16ClN3O2 B5633822 5-{[3-(2-chlorophenoxy)-1-azetidinyl]carbonyl}-2-ethylpyrimidine

5-{[3-(2-chlorophenoxy)-1-azetidinyl]carbonyl}-2-ethylpyrimidine

Cat. No. B5633822
M. Wt: 317.77 g/mol
InChI Key: PDBAIHONZOSGAD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azetidinyl and pyrimidine derivatives often involves cyclization reactions, nucleophilic substitutions, and condensations with various reagents. For example, Chhabria et al. (2007) describe the synthesis of 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines through cyclization of N-[2-ethoxycarbonyl-2-cyano-1-(isopropylamino)vinyl] formamidine followed by nucleophilic substitution (Chhabria, Bhatt, Raval, & Oza, 2007). Similarly, Oppenländer et al. (1988) achieved the photooxygenation of 5-aryl-2,4-diaminopyrimidines leading to triazinyl ketones and dihydropyrimidinones under specific conditions (Oppenländer, Pfoertner, & Schönholzer, 1988).

Molecular Structure Analysis

Structural elucidation techniques such as NMR, X-ray crystallography, and mass spectrometry play a crucial role in understanding the molecular structure of synthesized compounds. Stolarczyk et al. (2018) demonstrated the use of these techniques to characterize new 4-thiopyrimidine derivatives, highlighting the importance of molecular structure in determining the compound's properties and potential applications (Stolarczyk et al., 2018).

Chemical Reactions and Properties

The chemical behavior of pyrimidine and azetidinyl derivatives is influenced by their functional groups and molecular structure. For instance, Karimi and Långström (2002) synthesized a novel ligand for nicotinic receptors via coupling and deprotection reactions, showcasing the compound's potential for biological applications (Karimi & Långström, 2002).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are essential for understanding the practical applications of a compound. The study by Yang (2009) on the crystal structure of a related compound provides insights into the intermolecular interactions and stability critical for the development of pharmaceutical agents (Yang, 2009).

Chemical Properties Analysis

Chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for forming derivatives, are crucial for the application of these compounds in chemical synthesis and drug development. The work of Sharma et al. (2004) on the antimicrobial activity of azetidinone derivatives exemplifies the importance of chemical properties in evaluating the therapeutic potential of new compounds (Sharma, Kumar, & Sharma, 2004).

Mechanism of Action

The mechanism of action of “5-{[3-(2-chlorophenoxy)-1-azetidinyl]carbonyl}-2-ethylpyrimidine” is not documented in the available literature .

Safety and Hazards

The safety and hazards associated with “5-{[3-(2-chlorophenoxy)-1-azetidinyl]carbonyl}-2-ethylpyrimidine” are not documented in the available literature .

Future Directions

The future directions for research on “5-{[3-(2-chlorophenoxy)-1-azetidinyl]carbonyl}-2-ethylpyrimidine” are not documented in the available literature .

properties

IUPAC Name

[3-(2-chlorophenoxy)azetidin-1-yl]-(2-ethylpyrimidin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2/c1-2-15-18-7-11(8-19-15)16(21)20-9-12(10-20)22-14-6-4-3-5-13(14)17/h3-8,12H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBAIHONZOSGAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=N1)C(=O)N2CC(C2)OC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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